6,8-dibromo-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Scientific Research Applications
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biological Research: The compound is used as a probe to study biological pathways and enzyme interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its mono-brominated counterparts, this compound exhibits enhanced binding affinity and selectivity towards certain biological targets, making it a valuable tool in medicinal chemistry and biological research .
Properties
CAS No. |
1935464-40-6 |
---|---|
Molecular Formula |
C9H9Br2N |
Molecular Weight |
291 |
Purity |
95 |
Origin of Product |
United States |
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